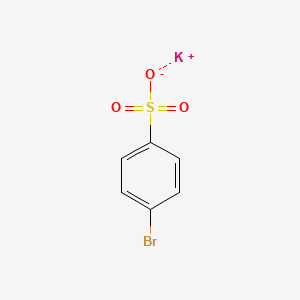

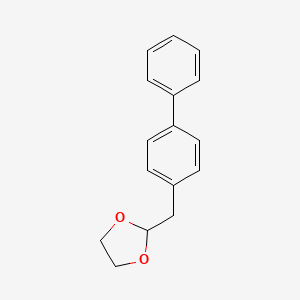

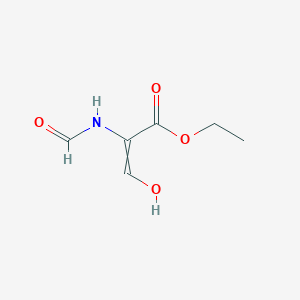

![molecular formula C7H5FN2O B1343683 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 887570-99-2](/img/structure/B1343683.png)

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a fluorinated heterocyclic molecule that is of interest due to its potential applications in pharmaceuticals and materials science. The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties, making them valuable in various applications, including drug design and the synthesis of microporous materials .

Synthesis Analysis

The synthesis of related fluorinated pyrrolopyridine compounds has been achieved through various methods. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloro-fluoronicotinic acid . Another synthesis route for 4-fluoro-1H-pyrrolo[2,3-b]pyridine from its N-oxide form has been described using the Balz-Schiemann reaction or lithium-halogen exchange . These methods highlight the versatility and regioselectivity achievable in the synthesis of fluorinated pyrrolopyridines.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolopyridines can be influenced by the presence of fluorine atoms. For example, in the synthesis of AlPO4-5 and SAPO-5 materials, the fluorine atom's position on the benzyl-pyrrolidine structure-directing agent affects the templating ability and does not seem to influence the silicon distribution in the framework . The crystal structure of related compounds, such as hexafluorotitanate(IV) salts with pyridine and methyl-substituted pyridines, has been determined by single-crystal X-ray diffraction analysis, showing the role of hydrogen bonding and π-π interactions in the formation of discrete units, chains, and layers .

Chemical Reactions Analysis

Fluorinated pyrrolopyridines can participate in various chemical reactions. For instance, the synthesis of pyrrolo[3,4-c]pyridine-based fluorophores involves a single-step procedure, and these compounds have been used as chemosensors for Fe3+/Fe2+ cations, demonstrating their reactivity and potential for application in biological systems . Additionally, the synthesis of fluorine-containing pyrazoles and pyrazolo[3,4-b]pyridines involves condensation reactions with fluorinated 1,3-diketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolopyridines are influenced by the presence of fluorine atoms. The photophysical properties of thieno[3,2-b]pyridine-5(4H)-one derivatives, which are structurally similar to pyrrolopyridines, are chemically tunable by the choice of functional groups on the scaffold . The presence of fluorine also enhances the selectivity and sensitivity of chemosensors, as demonstrated by pyreno[2,1-b]pyrrole derivatives in detecting fluoride ions . The crystal structure of spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivatives, which contain a fluorophenyl group, is stabilized by hydrogen bonding and π-π interactions, indicating the impact of fluorine on the molecular conformation and stability .

Applications De Recherche Scientifique

Synthesis Techniques

The development and synthesis of fluorinated pyrrolopyridine compounds, including methods for regioselective fluorination, are fundamental for their applications in scientific research. For instance, the concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide using the Balz-Schiemann reaction or lithium-halogen exchange illustrates the versatility and potential for generating structurally similar compounds for various research applications (Thibault et al., 2003).

Biomedical Applications

Fluorinated pyrrolopyridines show promise in biomedical research due to their potential biological activities. For example, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for Fe3+/Fe2+ sensitivity, demonstrating high selectivity and application in living cell imaging (Maity et al., 2018). Additionally, the virtual screening-driven discovery of compounds with dual 5-HT6/5-HT2A receptor ligand activity and pro-cognitive properties highlights the potential of fluorinated pyrrolopyridines in developing novel therapeutics for cognitive impairments and psychiatric disorders (Staroń et al., 2019).

Chemical Reactivity and Structural Studies

Research into the chemical reactivity and structural characteristics of fluorinated pyrrolopyridines provides insights into their versatility as intermediates in organic synthesis. Studies on the synthesis of fluorinated pyrazolopyridine and pyrimidine nucleosides explore these compounds as mimetics of transition states involved in enzymatic activities, offering a basis for the design of enzyme inhibitors or probes (Iaroshenko et al., 2009).

Computational Studies and Kinase Inhibition

Docking and quantitative structure-activity relationship (QSAR) studies on fluoropyrrolopyridine derivatives as c-Met kinase inhibitors provide a computational approach to understanding the molecular basis of their inhibitory activity, leading to the design of targeted cancer therapeutics (Caballero et al., 2011).

Advanced Material Applications

The exploration of fluorinated pyrrolopyridines extends to materials science, where their unique electronic properties can be leveraged. For example, studies on the synthesis, characterization, and reactivity of fluorinated heterocycles demonstrate their potential applications in nonlinear optics and as materials for electronic devices, due to their stability and charge transfer characteristics (Murthy et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOFNVDLPKFGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646434 |

Source

|

| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |

CAS RN |

887570-99-2 |

Source

|

| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

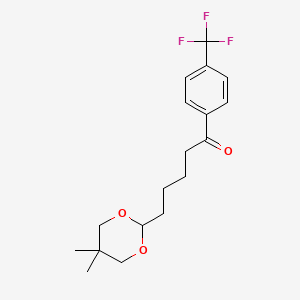

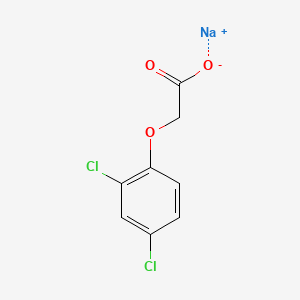

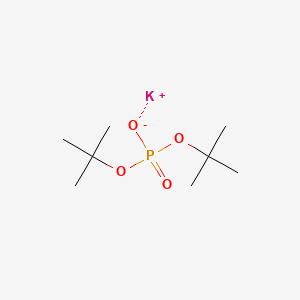

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)